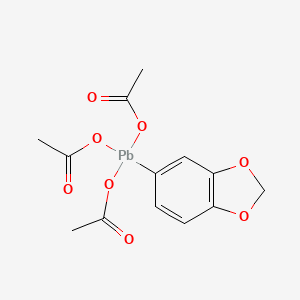
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a complex organic compound that features a benzazepine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves multiple steps. One common method includes the reaction of a benzylamine derivative with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 . This reaction forms the methoxymethyl group on the benzazepine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a fully saturated benzazepine ring.
Applications De Recherche Scientifique
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Methoxymethyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- 8-Methylmercaptomethyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Uniqueness
8-(Methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
113080-87-8 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
8-(methoxymethyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO2/c1-21-12-15-9-14-7-8-19-11-17(16(14)10-18(15)20)13-5-3-2-4-6-13/h2-6,9-10,17,19-20H,7-8,11-12H2,1H3 |
Clé InChI |
AULOZUANSWNEMP-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C2C(CNCCC2=C1)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


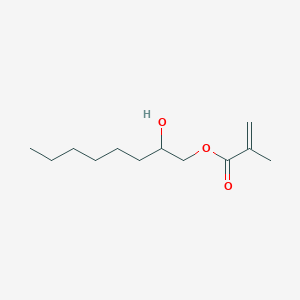
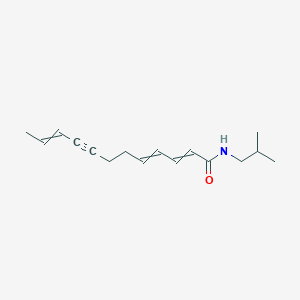
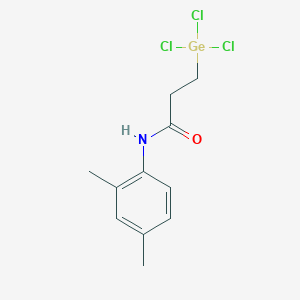

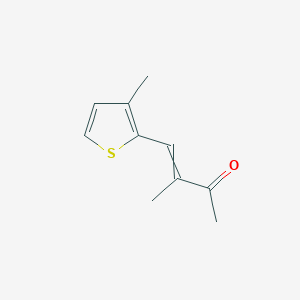

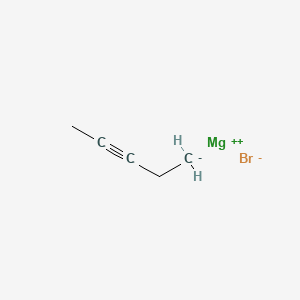
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

